

Physicochemical characteristics of 7-O-Methylluteone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-O-Methylluteone

Cat. No.: B1198304

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Characteristics of 7-O-Methylluteone

This guide provides a comprehensive overview of the physicochemical properties of **7-O-Methylluteone**, tailored for researchers, scientists, and professionals in drug development. It covers key chemical and physical data, detailed experimental protocols for characterization, and a visualization of its known enzymatic interactions.

Physicochemical Characteristics

7-O-Methylluteone is a prenylated isoflavone, a class of organic compounds known for their potential biological activities.^[1] It is classified as a hydroxyisoflavone and a member of the 7-methoxyisoflavones.^[2] The compound has been identified in natural sources such as the bark of *Erythrina burtii*.^[1]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of **7-O-Methylluteone**. Data is compiled from computed properties unless otherwise specified.

Property	Value / Description
Molecular Identifiers	
IUPAC Name	3-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-6-(3-methylbut-2-enyl)chromen-4-one[2]
Synonyms	7-O-Methyluteone, 5,2',4'-trihydroxy-7-methoxy-6-(3-methylbut-2-enyl)isoflavone
CAS Number	122290-50-0[1][2]
ChEBI ID	CHEBI:27430[1][2]
PubChem CID	441251[1][2]
Chemical Formula & Weight	
Molecular Formula	C ₂₁ H ₂₀ O ₆ [1][2]
Molecular Weight	368.385 g/mol [1]
Exact Mass	368.12598835 Da[2]
Computed Properties	
XLogP3	4.6[2]
Hydrogen Bond Donor Count	3[2]
Hydrogen Bond Acceptor Count	6[2]
Rotatable Bond Count	4[2]
Topological Polar Surface Area	96.2 Å²[2]
Physical Properties	
Physical Description	Solid (inferred from related flavonoids)[3]
Melting Point	Data not available in search results.
Solubility	Flavonoids, particularly aglycones like 7-O-Methyluteone, often exhibit poor water solubility.[4][5]

Experimental Protocols

Detailed experimental data for **7-O-Methylluteone** is limited in publicly available literature. However, the following section outlines standard methodologies used for the characterization of flavonoids, which would be applicable for empirical determination of its properties.

Determination of Solubility

The solubility of a flavonoid can be determined in various solvents (e.g., water, simulated gastric fluid, DMSO) using the shake-flask method.

- **Sample Preparation:** An excess amount of **7-O-Methylluteone** is added to a known volume of the solvent in a sealed vial.
- **Equilibration:** The mixture is agitated in a mechanical shaker or incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Separation:** The suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid from the saturated solution.
- **Quantification:** The concentration of **7-O-Methylluteone** in the clear supernatant is quantified using a validated analytical method, typically Ultra High-Performance Liquid Chromatography (UHPLC) with UV detection.[6]

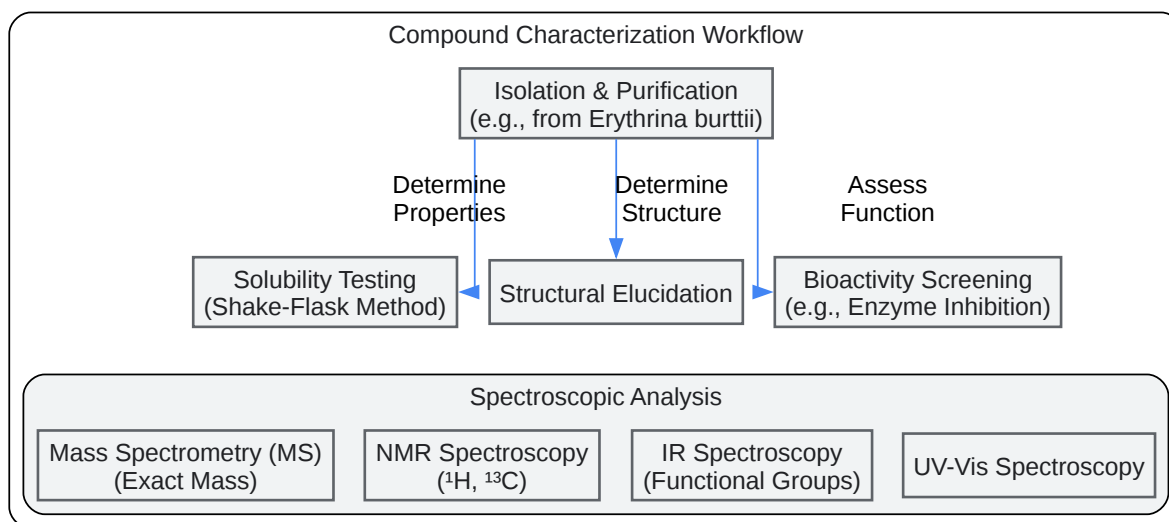
Spectral Analysis

Structural elucidation and confirmation are achieved through a combination of spectroscopic techniques.

- **Mass Spectrometry (MS):** High-resolution mass spectrometry is used to determine the exact mass and molecular formula of the compound.[7] The molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight.[8]
- **Infrared (IR) Spectroscopy:** IR spectroscopy identifies functional groups. For **7-O-Methylluteone**, characteristic peaks would include O-H stretching for the hydroxyl groups (~3500 cm⁻¹), C-H stretching (~3000 cm⁻¹), and a strong C=O stretch for the ketone group (~1700 cm⁻¹).[8]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Provides information on the number and environment of protons. Signals for aromatic protons, the methoxy group (singlet around δ 3.8 ppm), and the prenyl group would be expected.[9]
 - ^{13}C NMR: Shows the number and type of carbon atoms. A downfield signal around δ 170-180 ppm would correspond to the carbonyl carbon.[10]
- UV-Visible Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule. Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum.

The general workflow for characterizing an unknown flavonoid like **7-O-Methylfluteone** is visualized below.



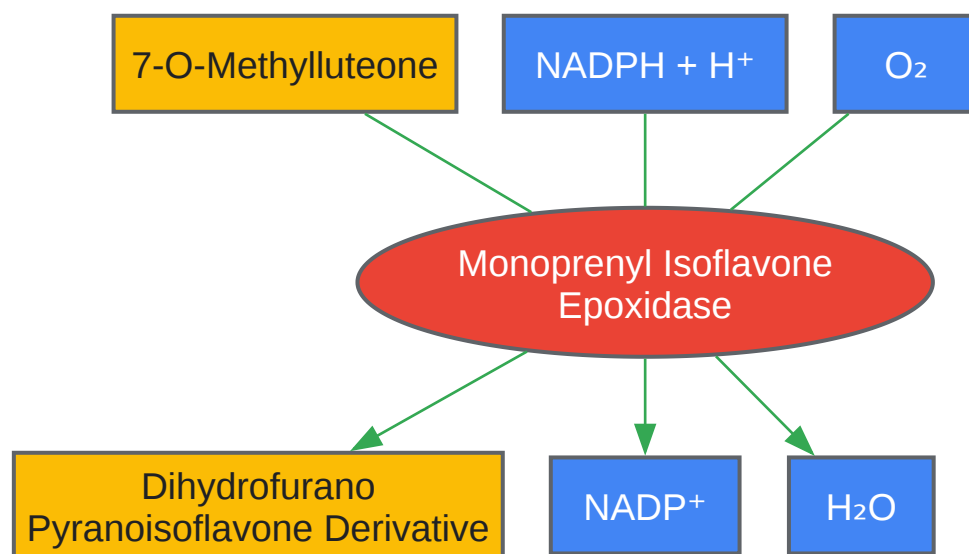
[Click to download full resolution via product page](#)

General workflow for flavonoid characterization.

Biological Activity and Signaling Pathways

7-O-Methylluteone is known to act as an inhibitor of aldehyde reductase (EC 1.1.1.21).[2] Furthermore, it serves as a substrate for the enzyme monoprenyl isoflavone epoxidase. This enzyme utilizes **7-O-Methylluteone**, NADPH, H⁺, and O₂ to produce a dihydrofurano pyranisoflavone derivative, along with NADP⁺ and water.[1]

The enzymatic conversion of **7-O-Methylluteone** is detailed in the diagram below.



[Click to download full resolution via product page](#)

Enzymatic reaction involving **7-O-Methylluteone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-O-Methylluteone - Wikipedia [en.wikipedia.org]
- 2. 7-O-Methylluteone | C₂₁H₂₀O₆ | CID 441251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Luteolin 7-methyl ether | C₁₆H₁₂O₆ | CID 5318214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Flavonoids in the Spotlight: Bridging the Gap between Physicochemical Properties and Formulation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization, formulation, and characterization of multiflavonoids-loaded flavanosome by bulk or sequential technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lehigh.edu [lehigh.edu]
- 8. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- To cite this document: BenchChem. [Physicochemical characteristics of 7-O-Methyluteone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198304#physicochemical-characteristics-of-7-o-methyluteone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

